2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorobenzyl)acetamide is a complex organic compound featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions
Formation of the Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine Core: This step involves cyclization reactions using appropriate precursors under controlled conditions, often requiring catalysts and specific solvents.
Attachment of the Butoxyphenyl Group: This step typically involves a substitution reaction where the butoxyphenyl group is introduced using a suitable halide and base.
Introduction of the Fluorobenzylacetamide Group: This final step involves the acylation of the intermediate compound with 4-fluorobenzylamine and acetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halides, bases (e.g., NaOH), and acids (e.g., HCl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives.
Biology
Biologically, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential as an anti-cancer agent. The compound’s ability to inhibit specific enzymes or pathways involved in cancer cell proliferation is of particular interest.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, disrupting key biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-chlorophenyl)acetamide: This compound differs by the substitution of a chlorophenyl group instead of a fluorobenzyl group.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their specific substituents and biological activities.
Uniqueness
The uniqueness of 2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorobenzyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a therapeutic agent, particularly in cancer treatment, sets it apart from other similar compounds.
Properties
Molecular Formula |
C26H25FN6O3 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
2-[11-(4-butoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C26H25FN6O3/c1-2-3-14-36-21-10-6-19(7-11-21)22-15-23-25-30-33(26(35)31(25)12-13-32(23)29-22)17-24(34)28-16-18-4-8-20(27)9-5-18/h4-13,15H,2-3,14,16-17H2,1H3,(H,28,34) |
InChI Key |
ZXVNZEXGBSAJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)F)C3=C2 |
Origin of Product |
United States |
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